molecular formula C11H12FN3 B2983536 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1247920-42-8

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2983536
CAS No.: 1247920-42-8
M. Wt: 205.236
InChI Key: NGIFVJCFIWCRTD-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorobenzyl group and a methyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and 3-methyl-1H-pyrazole.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydride. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Industrial Production: For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon for hydrogenation reactions).

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazoles.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways such as the PI3K/Akt pathway, which is involved in cell proliferation and survival. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-(2-Fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine and fluorobenzene share structural similarities.

    Uniqueness: The presence of both a fluorobenzyl group and a methyl group in the pyrazole ring makes it unique. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIFVJCFIWCRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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